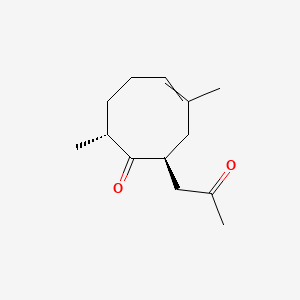![molecular formula C12H15Br3S3 B14333934 1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene CAS No. 110431-64-6](/img/structure/B14333934.png)
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with three 2-bromoethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by substitution reactions. One common method involves the bromination of 1,3,5-tris(mercaptoethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.
Major Products Formed
Substitution: Products include azidoethylsulfanyl or thiourethylsulfanyl derivatives.
Oxidation: Sulfoxides and sulfones.
Coupling: Complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the fabrication of polymers and materials with specific properties, such as conductivity or porosity.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Catalysis: Utilized in the development of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene involves its ability to undergo substitution and coupling reactions, which allows it to form new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of bromoethylsulfanyl groups.
1,3,5-Tris(mercaptoethyl)benzene: Contains mercaptoethyl groups instead of bromoethylsulfanyl groups.
1,3,5-Tris(azidoethyl)sulfanylbenzene: Contains azidoethyl groups instead of bromoethylsulfanyl groups.
Propriétés
Numéro CAS |
110431-64-6 |
|---|---|
Formule moléculaire |
C12H15Br3S3 |
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
1,3,5-tris(2-bromoethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15Br3S3/c13-1-4-16-10-7-11(17-5-2-14)9-12(8-10)18-6-3-15/h7-9H,1-6H2 |
Clé InChI |
ADJVCDILEFRBGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1SCCBr)SCCBr)SCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



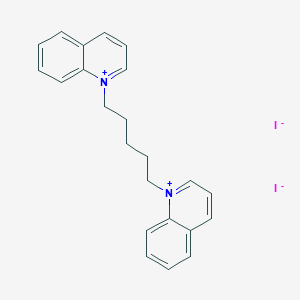
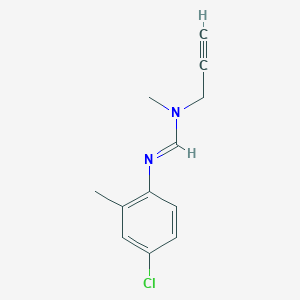
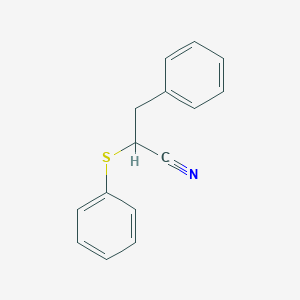

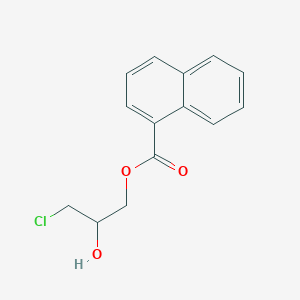

![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
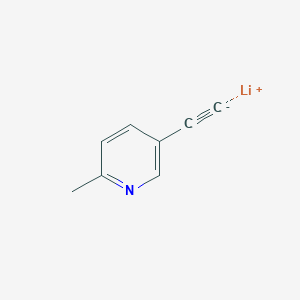
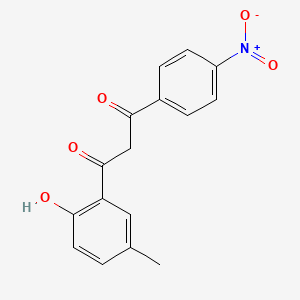
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
